4-Amino-2-phenyl-6-trifluoromethoxyquinoline
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Overview
Description
4-Amino-2-phenyl-6-trifluoromethoxyquinoline is a chemical compound with the molecular formula C16H11F3N2O It is known for its unique structure, which includes an amino group, a phenyl group, and a trifluoromethoxy group attached to a quinoline backbone
Mechanism of Action
Target of Action
A related compound, 8-chloro-n-(4-(trifluoromethoxy)phenyl)quinolin-2-amine, is known to interact with the s1p receptor . The S1P receptor plays a crucial role in immune system regulation, making it a potential target for immunomodulatory drugs .
Mode of Action
It can be inferred that the compound may interact with its target receptor, potentially leading to changes in cellular signaling pathways .
Biochemical Pathways
Given the potential interaction with the s1p receptor, it is likely that the compound affects pathways related to immune response .
Result of Action
Given the potential interaction with the s1p receptor, it can be inferred that the compound may have immunomodulatory effects .
Biochemical Analysis
Biochemical Properties
2-Phenyl-6-(trifluoromethoxy)quinolin-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with S1P receptor modulators, which are involved in various signaling pathways . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to inhibition or activation of their functions.
Cellular Effects
The effects of 2-Phenyl-6-(trifluoromethoxy)quinolin-4-amine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain receptors and enzymes, leading to changes in cellular responses . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, 2-Phenyl-6-(trifluoromethoxy)quinolin-4-amine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenyl-6-(trifluoromethoxy)quinolin-4-amine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its efficacy and potency . Long-term exposure to the compound can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-Phenyl-6-(trifluoromethoxy)quinolin-4-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of specific signaling pathways. At higher doses, it may cause toxic or adverse effects . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
2-Phenyl-6-(trifluoromethoxy)quinolin-4-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function . Understanding the metabolic pathways is important for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 2-Phenyl-6-(trifluoromethoxy)quinolin-4-amine within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence its localization and accumulation in specific tissues, affecting its overall efficacy and safety.
Subcellular Localization
The subcellular localization of 2-Phenyl-6-(trifluoromethoxy)quinolin-4-amine is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect its interactions with other biomolecules and its overall mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-phenyl-6-trifluoromethoxyquinoline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-phenyl-6-trifluoromethoxyquinoline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroquinoline derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
4-Amino-2-phenyl-6-trifluoromethoxyquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Comparison with Similar Compounds
- 4-Amino-2-phenylquinoline
- 4-Amino-6-trifluoromethoxyquinoline
- 2-Phenyl-6-trifluoromethoxyquinoline
Comparison: Compared to these similar compounds, 4-Amino-2-phenyl-6-trifluoromethoxyquinoline is unique due to the presence of both the amino and trifluoromethoxy groups on the quinoline backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-phenyl-6-(trifluoromethoxy)quinolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O/c17-16(18,19)22-11-6-7-14-12(8-11)13(20)9-15(21-14)10-4-2-1-3-5-10/h1-9H,(H2,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSHUNTWQUCZDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC(F)(F)F)C(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680175 |
Source
|
Record name | 2-Phenyl-6-(trifluoromethoxy)quinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10680175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204997-05-6 |
Source
|
Record name | 2-Phenyl-6-(trifluoromethoxy)quinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10680175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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